molecular formula C21H14N2O3S B4740623 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4740623
M. Wt: 374.4 g/mol
InChI Key: JOVQFXPLGSUHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide, also known as BIX-01294, is a small molecule inhibitor of histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is associated with gene repression. BIX-01294 has been shown to inhibit G9a activity and increase the expression of genes that are normally repressed by H3K9 methylation.

Mechanism of Action

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide inhibits G9a activity by binding to the SET domain of G9a, which is responsible for the methylation of H3K9. This binding prevents the formation of the G9a-H3K9 complex, which results in the inhibition of H3K9 methylation and the activation of genes that are normally repressed by H3K9 methylation.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of genes that are normally repressed by H3K9 methylation, such as tumor suppressor genes and neuronal differentiation genes. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to improve neuronal differentiation and promote axon regeneration in spinal cord injury models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide in lab experiments include its specificity for G9a, its ability to inhibit H3K9 methylation, and its potential therapeutic applications in cancer and neurobiology. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.

Future Directions

For the research and development of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide include the identification of more potent and specific G9a inhibitors, the optimization of the synthesis method for this compound, and the exploration of its therapeutic potential in cancer and neurobiology. Furthermore, the role of G9a in epigenetic regulation and gene expression is still not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been used in various scientific research applications, including epigenetic regulation, cancer research, and neurobiology. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve neuronal differentiation and promote axon regeneration in spinal cord injury models. Furthermore, this compound has been used to study the role of G9a in epigenetic regulation and gene expression.

properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-20(16-7-8-18-19(10-16)26-12-25-18)23-21-22-17(11-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-11H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQFXPLGSUHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.